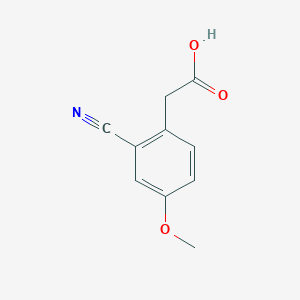

2-(2-Cyano-4-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-cyano-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYVOEJCUPVLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid (CAS Number: 52786-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key chemical intermediate. The document delineates its physicochemical properties, provides detailed protocols for its synthesis and characterization, discusses its reactivity, and explores its potential applications, particularly in the realm of pharmaceutical development. This guide is intended to be a vital resource for scientists and researchers engaged in organic synthesis and medicinal chemistry, offering both established experimental data and predictive insights to facilitate further investigation and application of this compound.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenylacetic acid derivative characterized by the presence of a cyano and a methoxy group on the phenyl ring. These functional groups significantly influence the molecule's chemical reactivity and physical properties.

Table 1: Core Identification and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52786-67-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Appearance | Yellow solid | [5] |

| Melting Point | Not experimentally determined. Predicted range: 120-150 °C. For comparison, the melting point of the analogous 4-cyanophenylacetic acid is 150-154 °C[7][8] and 2-(2-chloro-4-methoxyphenyl)acetic acid is 118-124 °C.[9] | N/A |

| Boiling Point | Not determined. | N/A |

| pKa | Not experimentally determined. Predicted to be in the range of 3.5 - 4.5, typical for a phenylacetic acid derivative. | N/A |

| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in less polar solvents and water. The solubility of the related p-methoxyphenylacetic acid is noted to be enhanced in polar solvents due to the methoxy group and is readily soluble in ethanol and methanol. | N/A |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. Below are detailed protocols for a documented method and a plausible alternative.

Synthesis via Hydrolysis of Methyl (2-cyano-4-methoxyphenyl)acetate

This method involves the base-catalyzed hydrolysis of the corresponding methyl ester, a common and efficient route for the preparation of carboxylic acids from their esters.[5]

Experimental Protocol:

-

Dissolution: Methyl (2-cyano-4-methoxyphenyl)acetate (120 mg, 0.585 mmol) is dissolved in a solvent mixture of 10 mL of tetrahydrofuran (THF) and 2 mL of water.[5]

-

Hydrolysis: Lithium hydroxide monohydrate (LiOH·H₂O, 101 mg, 2.34 mmol) is added to the solution. The reaction mixture is then heated to 55 °C and stirred overnight.[5]

-

Work-up:

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.[5]

-

The residue is dissolved in 30 mL of water, and the pH is adjusted to 14 with a 1 N aqueous sodium hydroxide (NaOH) solution.[5]

-

The aqueous layer is washed with 50 mL of ethyl acetate to remove any unreacted starting material or non-acidic impurities. The organic phase is discarded.[5]

-

The aqueous phase is then acidified to a pH of 2-3 with a 1 N hydrochloric acid (HCl) aqueous solution, leading to the precipitation of the carboxylic acid.[5]

-

-

Extraction and Isolation:

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is a strong base that effectively saponifies the ester. Its use in excess ensures the complete conversion of the starting material.

-

Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment.

-

pH Adjustments: The initial basification to pH 14 ensures that the product is in its carboxylate salt form, which is soluble in the aqueous phase, allowing for the removal of organic impurities. The subsequent acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate or be extracted into an organic solvent.

Caption: Synthesis of this compound via ester hydrolysis.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative and highly plausible synthetic route involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aryl amines to various functional groups, including nitriles.[7][10] This approach would begin with a suitably substituted aniline.

Proposed Experimental Workflow:

-

Diazotization: An appropriate precursor, such as 2-amino-4-methoxyphenylacetic acid, would be treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Cyanation: The freshly prepared diazonium salt solution would then be added to a solution of copper(I) cyanide (CuCN).[10] This induces the substitution of the diazonium group with a cyano group, accompanied by the evolution of nitrogen gas.

-

Isolation: The product, this compound, would then be isolated through extraction and purified, likely by recrystallization.

Expertise & Experience Insights:

-

The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, often providing substitution patterns that are not easily accessible through other methods.[11]

-

Strict temperature control during the diazotization step is critical to prevent the premature decomposition of the unstable diazonium salt.

-

The use of copper(I) cyanide is catalytic and facilitates the radical-nucleophilic aromatic substitution mechanism.[7]

Caption: Proposed Sandmeyer reaction route for synthesis.

Spectroscopic and Analytical Data

Comprehensive characterization is essential for confirming the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | (CDCl₃) δ 3.81 (s, 3H), 3.84 (s, 2H), 7.09 (dd, 1H), 7.13 (d, 1H), 7.30 (d, 1H), 10.22 (br s, 1H) | [5] |

| ¹³C NMR | Not experimentally determined. Predicted chemical shifts would include signals for the carboxylic acid carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the nitrile carbon (~115-120 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~40 ppm). | N/A |

| Mass Spec. | (ESI+) m/z 192.2 ([M+H]⁺) | [5] |

| IR | Not experimentally determined. Predicted characteristic peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C≡N stretch (~2220-2240 cm⁻¹), and C-O stretches for the methoxy and carboxylic acid groups (~1200-1300 cm⁻¹). | N/A |

Reactivity and Potential Applications

The chemical nature of this compound is dictated by its three primary functional groups: the carboxylic acid, the nitrile, and the substituted aromatic ring.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidity also allows for salt formation.

-

Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or reduced to a primary amine.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing cyano and acetic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Potential as a Key Intermediate in Drug Discovery

Phenylacetic acid derivatives are a common structural motif in a variety of pharmaceuticals, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] The structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The cyano and methoxy groups offer handles for further chemical modification to modulate the biological activity and pharmacokinetic properties of potential drug candidates.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

Table 3: Hazard and Safety Information

| Category | Information |

| Hazard Statements | Based on analogous compounds, likely to cause skin and eye irritation. May be harmful if swallowed. |

| Precautionary Statements | Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |

| Storage | Store in a cool, dry place in a tightly sealed container. |

This information is based on general knowledge of similar chemical compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) before handling.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available experimental data and predictive analysis. The established synthetic protocol via ester hydrolysis offers a reliable method for its preparation, while the potential for synthesis via the Sandmeyer reaction provides a versatile alternative. While further experimental data on its physicochemical properties and biological activity are needed, the information presented herein serves as a solid foundation for researchers looking to utilize this compound in their work.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 52786-67-1 this compound AKSci 1444AQ [aksci.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound [chemdict.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemimpex.com [chemimpex.com]

- 10. synarchive.com [synarchive.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

Physical and chemical properties of 2-(2-Cyano-4-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Cyano-4-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid, a nitrile (cyano group), and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of more complex molecules. This guide offers a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and an analysis of its potential applications, particularly in the realm of drug discovery.

Chemical Identity and Molecular Structure

A foundational understanding of a compound begins with its precise identification and structure.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 52786-67-1 | [2] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| InChI | 1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | [1] |

| InChIKey | JVYVOEJCUPVLEQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)CC(=O)O)C#N | - |

The molecular structure consists of a benzene ring substituted at position 1 with a carboxymethyl group, at position 2 with a cyano group, and at position 4 with a methoxy group. The presence of these functional groups dictates the molecule's reactivity and physical properties.

Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in readily available literature. However, based on supplier information and data from structurally related isomers, we can infer certain characteristics.

| Property | Observation/Inferred Value | Source/Rationale |

| Physical Form | Solid, reported as a yellow solid. | [2] |

| Purity | Commercially available with a purity of ≥98%. | [1] |

| Melting Point | Data not available. For comparison, the related isomer 2-(2-Chloro-4-methoxyphenyl)acetic acid has a melting point of 118-124 °C.[3] | - |

| Boiling Point | Data not available. Phenylacetic acids generally have high boiling points and may decompose upon heating. | - |

| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO.[4] Its solubility in aqueous solutions is likely pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt.[4][5] | - |

| Storage | Recommended to be stored at room temperature, sealed in a dry environment. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its constituent functional groups: the carboxylic acid, the aromatic nitrile, and the methoxy group.

-

Carboxylic Acid Reactivity : As a typical carboxylic acid, it is expected to undergo esterification with alcohols in the presence of an acid catalyst, and can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. It will react with bases to form carboxylate salts.[6]

-

Nitrile Group Reactivity : The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, or reduced to an amine. It also influences the electronic properties of the aromatic ring.

-

Aromatic Ring Substitution : The methoxy group is an activating, ortho-, para-directing group, while the cyano and carboxymethyl groups are deactivating, meta-directing groups. This substitution pattern makes further electrophilic aromatic substitution complex.

-

Stability : The compound is generally stable under standard storage conditions.[7] However, like many carboxylic acids, it can be incompatible with strong oxidizing agents and bases.[8]

Synthesis Protocol

A common synthetic route to this compound involves the hydrolysis of the corresponding methyl ester.[2]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology[2]

-

Reaction Setup : Dissolve methyl (2-cyano-4-methoxyphenyl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis : Add lithium hydroxide monohydrate (LiOH·H₂O, ~4.0 eq) to the solution. Heat the reaction mixture to 55°C and stir overnight.

-

Initial Work-up : After cooling the reaction to room temperature, remove the solvent under reduced pressure.

-

Aqueous Work-up : Dissolve the residue in water and adjust the pH to 14 using a 1 N aqueous solution of sodium hydroxide (NaOH).

-

Purification : Wash the basic aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic phase.

-

Acidification : Adjust the pH of the aqueous phase to 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl).

-

Extraction : Extract the acidified aqueous phase with ethyl acetate.

-

Isolation : Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid.

Spectroscopic Characterization

The structure of the synthesized compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (CDCl₃) : δ 3.81 (s, 3H, -OCH₃), 3.84 (s, 2H, -CH₂-), 7.09 (dd, 1H, Ar-H), 7.13 (d, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 10.22 (br s, 1H, -COOH).[2]

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

-

MS (ESI+) : m/z 192.2 ([M+H]⁺).[2]

Infrared (IR) Spectroscopy

-

-OH (Carboxylic Acid) : A broad band in the region of 2500-3300 cm⁻¹.

-

-C=O (Carboxylic Acid) : A strong absorption band around 1700-1725 cm⁻¹.

-

-C≡N (Nitrile) : An absorption band in the region of 2220-2260 cm⁻¹.

-

C-O (Ether) : An absorption band around 1250 cm⁻¹.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[9] The general mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[10]

This compound serves as a valuable intermediate for the synthesis of potential therapeutic agents.[3] The cyano and methoxy groups offer sites for further chemical modification to explore structure-activity relationships and develop analogs with improved potency, selectivity, or pharmacokinetic properties. While specific drugs derived from this particular starting material are not prominently documented in the public domain, its structural motifs are relevant to the design of bioactive molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.[11]

-

First Aid :

-

Fire Fighting : Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new pharmaceuticals. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed and validated synthesis protocol, and an outline of its relevance in medicinal chemistry. While some experimental data for this specific compound remains to be fully documented in the literature, the information presented here, based on available data and established chemical principles, serves as a crucial resource for researchers and scientists working with this compound.

References

- 1. patents.justia.com [patents.justia.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. chemicalbook.com [chemicalbook.com]

A Spectroscopic Guide to 2-(2-Cyano-4-methoxyphenyl)acetic acid: Structural Elucidation for the Modern Researcher

This technical guide provides an in-depth analysis of the spectral data for 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of these spectroscopic techniques. Furthermore, it provides field-proven insights into experimental design and data acquisition, empowering researchers to confidently characterize this and similar molecular entities.

Introduction: The Significance of this compound

This compound (CAS No. 52786-67-1) is a substituted phenylacetic acid derivative.[1] Its molecular structure, featuring a carboxylic acid, a nitrile, and a methoxy group on a benzene ring, makes it a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor. Spectroscopic methods provide the necessary tools for this rigorous characterization, offering a detailed "fingerprint" of the molecule. This guide will dissect the information encoded within the NMR, IR, and mass spectra of this compound.

Molecular Structure and Key Spectroscopic Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. The interplay of the different functional groups dictates the unique spectral signature of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Protons

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃).[1]

Data Summary: ¹H NMR

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.22 | broad singlet | 1H | Carboxylic acid (-COOH) |

| 7.30 | doublet | 1H | Aromatic (Ar-H) |

| 7.13 | doublet | 1H | Aromatic (Ar-H) |

| 7.09 | doublet of doublets | 1H | Aromatic (Ar-H) |

| 3.84 | singlet | 2H | Methylene (-CH₂-) |

| 3.81 | singlet | 3H | Methoxy (-OCH₃) |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (δ 10.22): The highly deshielded, broad singlet at 10.22 ppm is characteristic of a carboxylic acid proton.[3] Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (δ 7.09-7.30): The signals in the aromatic region (7.09-7.30 ppm) correspond to the three protons on the benzene ring. The distinct multiplicities (doublet and doublet of doublets) arise from the spin-spin coupling between adjacent, non-equivalent protons, confirming the substitution pattern.

-

Methylene Protons (δ 3.84): The singlet at 3.84 ppm, integrating to two protons, is assigned to the methylene (-CH₂-) group of the acetic acid moiety. The singlet nature indicates no adjacent protons.

-

Methoxy Protons (δ 3.81): The sharp singlet at 3.81 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ) ppm | Carbon Type | Rationale |

| ~175-180 | C=O | Carboxylic acid carbonyls are typically found in this downfield region.[5] |

| ~160 | Ar-C-O | The aromatic carbon attached to the electron-donating methoxy group is expected to be deshielded. |

| ~110-140 | Ar-C | The remaining aromatic carbons will appear in this range, with carbons adjacent to substituents showing distinct shifts. |

| ~115-120 | C≡N | The carbon of the nitrile group typically resonates in this region.[5] |

| ~55 | -OCH₃ | The carbon of the methoxy group is expected around this value. |

| ~40 | -CH₂- | The methylene carbon of the acetic acid moiety is anticipated in this region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.[6]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1710-1680 | C=O stretch | Carboxylic acid |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250, ~1050 | C-O stretch | Aryl ether |

Interpretation of Predicted IR Spectrum:

-

Carboxylic Acid: The presence of the carboxylic acid would be unequivocally confirmed by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong, sharp C=O stretching absorption around 1700 cm⁻¹.[3]

-

Nitrile: A sharp, medium-intensity absorption in the range of 2230-2210 cm⁻¹ would be a clear indicator of the C≡N triple bond stretch.[3]

-

Aromatic Ring and Ether: The C=C stretching vibrations of the aromatic ring would appear around 1600 and 1450 cm⁻¹. The C-O stretching of the aryl ether linkage would be visible in the fingerprint region, typically around 1250 and 1050 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, often yielding the protonated molecular ion [M+H]⁺.[4]

Mass Spectrometry Data

| m/z | Ion |

| 192.2 | [M+H]⁺ |

Interpretation of Mass Spectrum:

The observed ion at m/z 192.2 corresponds to the protonated molecule of this compound ([C₁₀H₉NO₃ + H]⁺), confirming its molecular weight of 191.18 g/mol .[1] Further fragmentation in tandem MS (MS/MS) experiments could provide additional structural information. A plausible fragmentation pathway would involve the loss of the carboxylic acid group (-45 Da) or water (-18 Da).

Caption: Plausible fragmentation pathways for [M+H]⁺ of the target molecule.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, adherence to standardized experimental protocols is essential.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation.[7]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

This in-depth guide has provided a comprehensive overview of the spectral data for this compound. By integrating experimental ¹H NMR and mass spectrometry data with predicted ¹³C NMR and IR spectra, a complete and coherent structural picture emerges. The detailed interpretations, grounded in established spectroscopic principles, and the inclusion of practical experimental protocols, offer researchers a robust framework for the characterization of this important chemical entity. The application of these multi-faceted spectroscopic techniques is indispensable for ensuring the identity, purity, and structural integrity of chemical compounds in all areas of scientific research and development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. lumtec.com.tw [lumtec.com.tw]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 2-(2-Methoxyphenoxy)acetic acid | C9H10O4 | CID 15882 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2-Cyano-4-methoxyphenyl)acetic acid solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Cyano-4-methoxyphenyl)acetic acid in Common Organic Solvents

Introduction

This compound is a multifaceted organic compound characterized by its unique assembly of functional groups: a carboxylic acid, a nitrile (cyano group), and a methoxy-substituted phenyl ring. This structural complexity makes it a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the predicted solubility of this compound, grounded in its physicochemical properties, and offers detailed, field-proven protocols for its experimental determination.

Physicochemical Properties

A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are:

-

Molecular Weight: 191.18 g/mol [1]

-

Appearance: Yellow solid[1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties and is a primary driver of solubility in polar, protic solvents.

-

Cyano (-C≡N): A strongly polar, aprotic group with a significant dipole moment. It can act as a hydrogen bond acceptor.

-

Methoxy (-OCH₃) on a Phenyl Ring: The methoxy group is moderately polar, while the phenyl ring is nonpolar and hydrophobic. The presence of the methoxy group can slightly increase polarity compared to an unsubstituted phenyl ring.

-

The interplay of these groups—the polar, hydrogen-bonding carboxylic acid and cyano groups, and the larger, more hydrophobic methoxy-phenyl scaffold—results in a nuanced solubility profile.

PART 1: Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of this compound in a range of common organic solvents.[3] The polarity and hydrogen bonding capabilities of both the solute and the solvent are the primary determinants of solubility.[4]

Predicted Qualitative Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. The overall polarity of the molecule is compatible with these polar solvents. |

| Polar Aprotic | DMSO, DMF, Acetone, THF, Ethyl Acetate | Moderate to High | The strong dipole moments of these solvents can effectively solvate the polar cyano and carboxylic acid groups. The absence of a donor hydrogen on the solvent may slightly limit interactions compared to protic solvents. Synthesis data indicates solubility in ethyl acetate.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents have a moderate polarity and can interact with the polar parts of the molecule. The fact that ¹H NMR spectra have been recorded in CDCl₃ confirms at least moderate solubility in chloroform.[1] |

| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor at solvating the highly polar carboxylic acid and cyano functional groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents will result in very poor solubility. The hydrophobic interactions with the phenyl ring are insufficient to overcome the energy required to break the solute-solute interactions. |

PART 2: Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols are designed to be robust and self-validating.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility assessment.

Protocol 1: Qualitative Solubility Screening

This rapid screening method provides a preliminary assessment of solubility in various solvents.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, THF, ethyl acetate, DCM, toluene, hexane)

-

Vials (2 mL) with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 5 mg of this compound to a clean, dry vial.

-

Add 1 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 60 seconds.[5]

-

Visually inspect the solution against a dark background.

-

Record the compound as "soluble" if no solid particles are visible, or "sparingly soluble/insoluble" if solid remains.[5]

Trustworthiness Check: The simplicity of this visual test makes it reliable for a quick assessment. For borderline cases, microscopic examination can confirm the presence of undissolved microcrystals.

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or glass flasks with sealed caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge (optional)

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated volumetric flasks and pipettes

-

Validated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.[6]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a pre-validated HPLC-UV method.

Trustworthiness Check: This protocol includes critical controls: ensuring excess solid for saturation, a defined equilibration period to reach a true equilibrium, and filtration to remove particulates before analysis. The use of a validated analytical method ensures the accuracy of the final concentration measurement.

Protocol 3: Analytical Quantification via HPLC-UV

A robust HPLC-UV method is essential for accurate quantification in solubility studies. A method similar to that used for related compounds can be adapted.[7]

Instrumentation and Conditions:

-

HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Analytical Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for acidic analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. The wavelength of maximum absorbance (λ_max) should be used for quantification.

-

Calibration: Prepare a series of calibration standards of known concentrations of this compound in the mobile phase. Generate a calibration curve by plotting peak area versus concentration. A linear regression with R² > 0.995 is required for a reliable calibration.

PART 3: Factors Influencing Solubility

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules. When reporting solubility data, the temperature at which it was measured must always be stated.

Solvent Polarity and Hydrogen Bonding

As predicted in Part 1, the polarity and hydrogen bonding capacity of the solvent are critical.

-

Hydrogen Bond Donors (e.g., alcohols): These will strongly interact with the carboxylic acid and cyano groups, leading to high solubility.

-

Hydrogen Bond Acceptors (e.g., acetone, THF): These will interact well with the carboxylic acid's acidic proton.

-

Non-polar Solvents: Lack of favorable interactions with the polar functional groups leads to poor solubility.

Presence of Water

The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of small amounts of water.[8] Water can bridge the carboxylic acid and the organic solvent through hydrogen bonds, enhancing solvation. This is an important consideration for technical-grade solvents which may contain trace amounts of water.

Conclusion

While precise, publicly available quantitative solubility data for this compound is scarce, a strong predictive framework can be established based on its molecular structure. It is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. This guide provides the necessary, detailed experimental protocols for researchers, scientists, and drug development professionals to generate robust, reliable solubility data. Adherence to these methodologies will ensure the acquisition of high-quality data, which is indispensable for the successful application and development of this promising compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. keyorganics.net [keyorganics.net]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

A Technical Guide to the Biological Potential of Cyanophenylacetic Acid Derivatives

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

Cyanophenylacetic acid and its derivatives represent a burgeoning class of organic compounds with significant therapeutic potential. The unique chemical architecture, characterized by a phenyl ring bearing both a cyano and an acetic acid moiety, provides a versatile scaffold for the design and synthesis of novel bioactive molecules. This guide offers an in-depth exploration of the current understanding of the antimicrobial, anticancer, and anti-inflammatory activities of these derivatives. It is intended for researchers, scientists, and drug development professionals, providing not only a summary of the existing knowledge but also detailed experimental protocols and an analysis of the underlying mechanisms of action. Our aim is to equip you with the foundational knowledge and practical insights necessary to advance the exploration of cyanophenylacetic acid derivatives as next-generation therapeutic agents.

Section 1: The Antimicrobial Frontier of Cyanophenylacetic Acid Derivatives

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. While the broader class of phenylacetic acid derivatives has shown promise, the specific exploration of cyanophenyl-substituted analogs is an emerging field. This section will delve into the current, albeit nascent, understanding of their antimicrobial potential and provide the foundational methodologies for their evaluation.

Current Landscape and Future Directions

Research into the direct antimicrobial effects of cyanophenylacetic acid derivatives is still in its early stages. While extensive data on this specific subclass is limited, related structures have demonstrated activity, suggesting a promising avenue for investigation. For instance, derivatives of 4-aminophenylacetic acid have been synthesized and have shown promising results in antimicrobial screening.[1][2] The introduction of the cyano group, a strong electron-withdrawing moiety, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with microbial targets. Future research should focus on the synthesis of a diverse library of cyanophenylacetic acid derivatives and their systematic screening against a broad panel of clinically relevant bacteria and fungi.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A cornerstone of antimicrobial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and robust technique for this purpose.

Protocol: Broth Microdilution Assay

-

Preparation of Stock Solutions: Dissolve the synthesized cyanophenylacetic acid derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second well, and continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well. This creates a range of decreasing concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume in each well to 200 µL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 1: Hypothetical MIC Values for Novel Cyanophenylacetic Acid Derivatives

| Compound ID | Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| CPA-001 | 4-Cyanophenylacetic acid | >128 | >128 | >128 |

| CPA-002 | 2-(4-Cyanophenyl)-N-phenylacetamide | 64 | 128 | >128 |

| CPA-003 | Thiazolyl-hydrazone derivative | 16 | 32 | 64 |

Section 2: Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical focus of medicinal chemistry. Cyanophenylacetic acid derivatives have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Notable Derivatives and Their Cytotoxic Activity

Several cyanophenylacetic acid derivatives have demonstrated potent anticancer effects. For instance, 2-(4-cyanophenyl)acetamide derivatives have been synthesized and evaluated for their in-vitro cytotoxicity.[3] Furthermore, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown significant anticancer efficacy against HCT-116 (colon carcinoma) and MCF-7 (breast carcinoma) cell lines, with some compounds being more active than the standard drug cisplatin.[4][5]

Table 2: Anticancer Activity of Selected Cyanophenylacetic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | PC3 (Prostate Carcinoma) | 52 | [6] |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivative | MCF-7 (Breast Carcinoma) | 100 | [6] |

| 4-Cyanophenyl substituted thiazol-2-ylhydrazone (Compound 3f) | MCF-7 (Breast Carcinoma) | 1.0 ± 0.1 | [5] |

| 4-Cyanophenyl substituted thiazol-2-ylhydrazone (Compound 3b') | HCT-116 (Colon Carcinoma) | 1.6 ± 0.2 | [5] |

Mechanism of Action: Inducing Programmed Cell Death

A primary mechanism by which many cyanophenylacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on 4-cyanophenyl substituted thiazol-2-ylhydrazones have shown that these compounds can induce cancer cell death via a caspase-dependent apoptotic pathway.[5] Apoptosis is a tightly regulated process that involves a cascade of caspases, which are proteases that execute the cell death program.

Diagram 1: Simplified Apoptosis Induction Pathway

Caption: Intrinsic apoptosis pathway initiated by a cyanophenylacetic acid derivative.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As this activity is a proxy for cell viability, the MTT assay is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyanophenylacetic acid derivatives in culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Section 3: Anti-Inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Phenylacetic acid derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, are known for their anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9][10]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, these compounds reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Some derivatives may exhibit selective inhibition of COX-2, which is desirable as COX-1 is involved in maintaining the integrity of the stomach lining.[11][12][13][14]

Diagram 2: COX Inhibition by Phenylacetic Acid Derivatives

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.

Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test cyanophenylacetic acid derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin or diclofenac.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Table 3: Hypothetical Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | % Inhibition of Edema at 3 hours |

| Control (Vehicle) | 0.85 ± 0.05 | - |

| Indomethacin (10 mg/kg) | 0.32 ± 0.03 | 62.4 |

| CPA-004 (25 mg/kg) | 0.65 ± 0.04 | 23.5 |

| CPA-004 (50 mg/kg) | 0.48 ± 0.03 | 43.5 |

| CPA-004 (100 mg/kg) | 0.35 ± 0.02 | 58.8 |

Section 4: Synthesis of Cyanophenylacetic Acid Derivatives

The synthesis of cyanophenylacetic acid derivatives often involves multi-step reactions, starting from commercially available precursors. The following is a generalized workflow for the synthesis of a 2-(4-cyanophenyl)acetamide derivative.

Diagram 3: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of 2-(4-cyanophenyl)acetamide derivatives.

Conclusion and Future Perspectives

Cyanophenylacetic acid derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Significant progress has been made in understanding their anticancer and anti-inflammatory potential, with several derivatives demonstrating potent activity in preclinical studies. The mechanisms of action often involve the induction of apoptosis and the inhibition of key inflammatory enzymes like COX. While the antimicrobial potential of this specific class of compounds is still an emerging area, the foundational methodologies for their evaluation are well-established.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyanophenylacetic acid scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy and Safety Profiling: Rigorous evaluation of the most promising compounds in relevant animal models to assess their therapeutic efficacy and potential toxicity.

-

Exploration of Antimicrobial Activity: A focused effort to synthesize and screen a library of cyanophenylacetic acid derivatives against a broad range of pathogenic microorganisms.

The continued investigation of this fascinating class of molecules holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

The Strategic Intermediate: A Technical Guide to 2-(2-Cyano-4-methoxyphenyl)acetic Acid

An In-depth Exploration of a Key Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of pharmaceutical research and development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-(2-Cyano-4-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a significant building block in medicinal chemistry. Its unique arrangement of functional groups—a carboxylic acid, a nitrile, and a methoxy group on a phenyl ring—offers a rich platform for molecular elaboration and the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52786-67-1 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [1] |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | >98% | Key Organics |

Synthesis and Mechanistic Insights

The prevailing synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-(2-cyano-4-methoxyphenyl)acetate. This process is a robust and well-established method in organic synthesis.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from the ester precursor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[1]

Step 1: Saponification of Methyl 2-(2-cyano-4-methoxyphenyl)acetate

-

In a round-bottom flask, dissolve methyl 2-(2-cyano-4-methoxyphenyl)acetate (1.0 eq) in a solvent mixture of tetrahydrofuran (THF) and water.

-

To this solution, add lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq).

-

Heat the reaction mixture to 55 °C and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the THF under reduced pressure.

Step 2: Acidification and Extraction

-

Dissolve the residue in water and adjust the pH to 14 with a 1 N aqueous solution of sodium hydroxide (NaOH).

-

Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Adjust the pH of the aqueous phase to 2-3 with a 1 N aqueous solution of hydrochloric acid (HCl). This will precipitate the carboxylic acid.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a yellow solid.[1]

Causality Behind Experimental Choices:

-

Choice of Base: Lithium hydroxide is a strong base that effectively hydrolyzes the ester. The use of its monohydrate form is common and does not significantly impede the reaction.

-

Solvent System: The THF/water mixture ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction environment that facilitates the hydrolysis.

-

Temperature: Heating to 55 °C accelerates the rate of the saponification reaction, allowing it to proceed to completion in a reasonable timeframe.

-

Aqueous Workup: The pH adjustments are critical for the separation of the product. Basification deprotonates the carboxylic acid, rendering it water-soluble and allowing for the removal of organic impurities. Subsequent acidification protonates the carboxylate, making the final product soluble in an organic solvent for extraction.

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic methods.

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ 3.81 (s, 3H), 3.84 (s, 2H), 7.09 (dd, 1H), 7.13 (d, 1H), 7.30 (d, 1H), 10.22 (br s, 1H) | [1] |

| Mass Spectrum (ESI+) | m/z 192.2 ([M+H]⁺) | [1] |

Applications in Drug Discovery and Development

Substituted phenylacetic acids are a well-established class of intermediates in the pharmaceutical industry.[3][4] They serve as foundational scaffolds for a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2][5] The structural motifs present in this compound make it a particularly attractive starting material for several reasons:

-

Carboxylic Acid Handle: The carboxylic acid group provides a convenient point for derivatization, such as amidation or esterification, to introduce diverse functionalities and modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Ortho-Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a wide range of synthetic transformations. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

-

Para-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the molecule and provide a site for potential metabolism.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the available literature, its structural similarity to intermediates used in the synthesis of known NSAIDs suggests its potential in this therapeutic area.[2][5] The general importance of substituted phenylacetic acids is underscored by their role as precursors to drugs like diclofenac and felbinac.[3]

Conclusion

This compound stands as a valuable and versatile intermediate in the arsenal of the medicinal chemist. Its straightforward synthesis and the presence of multiple, readily transformable functional groups provide a robust platform for the generation of compound libraries and the optimization of lead candidates in drug discovery programs. While a detailed historical account of its initial discovery remains elusive in readily accessible literature, its contemporary application as a building block in organic synthesis is evident. Further exploration of its utility in the synthesis of novel therapeutic agents is a promising avenue for future research.

References

The Strategic Role of 2-(2-Cyano-4-methoxyphenyl)acetic Acid in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among these critical building blocks, 2-(2-Cyano-4-methoxyphenyl)acetic acid has emerged as a compound of significant interest. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile group, and a methoxy-activated phenyl ring, offers a versatile platform for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most notably, the pivotal role of this compound as a key intermediate in the synthesis of novel therapeutics. Particular focus will be placed on its implicit and explicit utility in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone, a drug for chronic kidney disease and type 2 diabetes.

Introduction: The Strategic Importance of Versatile Intermediates

The journey from a promising lead compound to a marketable pharmaceutical is fraught with synthetic challenges. The efficiency of a synthetic route is often dictated by the strategic use of intermediates that can introduce key structural motifs in a controlled and high-yielding manner. This compound (CAS No: 52786-67-1) is a prime example of such a strategic intermediate. The ortho-positioning of the cyano and acetic acid groups on the methoxy-activated benzene ring creates a reactive environment conducive to a variety of cyclization and condensation reactions, making it a valuable precursor for a range of heterocyclic compounds with therapeutic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52786-67-1 | [1] |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.18 g/mol | [2] |

| Appearance | Yellow solid | [2] |

| ¹H NMR (CDCl₃, δ) | 10.22 (br s, 1H), 7.30 (d, 1H), 7.13 (d, 1H), 7.09 (dd, 1H), 3.84 (s, 2H), 3.81 (s, 3H) | [2] |

| Mass Spectrum (ESI+) | m/z 192.2 ([M+H]⁺) | [2] |

Synthesis of this compound

The reliable and scalable synthesis of this compound is a prerequisite for its use in large-scale API production. A common and effective laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[2]

Experimental Protocol: Hydrolysis of Methyl (2-Cyano-4-methoxyphenyl)acetate

Materials:

-

Methyl (2-cyano-4-methoxyphenyl)acetate

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

1 N Sodium hydroxide (NaOH) solution

-

1 N Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve methyl (2-cyano-4-methoxyphenyl)acetate in a mixture of THF and water.[2]

-

Add lithium hydroxide monohydrate to the solution.[2]

-

Heat the reaction mixture at 55 °C and stir overnight.[2]

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.[2]

-

Dissolve the residue in water and adjust the pH to 14 with 1 N NaOH solution.[2]

-

Wash the aqueous layer with ethyl acetate and discard the organic phase.[2]

-

Adjust the pH of the aqueous phase to 2-3 with 1 N HCl solution.[2]

-

Extract the aqueous phase with ethyl acetate.[2]

-

Combine the organic phases and dry over anhydrous MgSO₄.[2]

-

Filter and concentrate the organic phase to yield this compound as a yellow solid.[2]

Causality Behind Experimental Choices:

-

The use of a mixed solvent system of THF and water ensures the solubility of both the ester and the inorganic base.

-

Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid.

-

The initial basification to pH 14 ensures that the product is in its carboxylate salt form, which is soluble in the aqueous phase, allowing for the removal of any non-polar impurities by washing with ethyl acetate.

-

Subsequent acidification to pH 2-3 protonates the carboxylate, making the carboxylic acid product less soluble in water and extractable into ethyl acetate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application as a Key Intermediate in Finerenone Synthesis

Finerenone is a non-steroidal, selective mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes.[3] The core structure of Finerenone is a dihydropyridine ring system, which is constructed using a multi-component reaction. While many patented syntheses of Finerenone start from the corresponding benzaldehyde (4-cyano-2-methoxybenzaldehyde), the this compound represents a closely related and highly valuable precursor. The acetic acid moiety can be readily converted to other functional groups required for the key condensation and cyclization steps.

Conceptual Synthetic Pathway to Finerenone

The synthesis of Finerenone typically involves a Hantzsch-type dihydropyridine synthesis. A plausible synthetic route that highlights the utility of the 2-(2-Cyano-4-methoxyphenyl) moiety is outlined below. The initial steps involve the condensation of 4-cyano-2-methoxybenzaldehyde with an acetoacetate derivative and an aminocrotonate derivative.

A key intermediate in several patented syntheses of Finerenone is 2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate. This intermediate is then converted to Finerenone. The formation of this complex heterocyclic system relies on the reactivity of the cyanophenyl group.

Generalized Reaction Scheme for Finerenone Synthesis

Caption: Generalized reaction scheme for the synthesis of Finerenone.

Self-Validating System in the Protocol: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before proceeding to the next step. The purity of the final product can be ascertained by melting point determination, NMR spectroscopy, and mass spectrometry, which should match the data reported in the literature.

Potential for Broader Applications

The trifunctional nature of this compound makes it a versatile building block for a wide range of other pharmaceutical compounds. The carboxylic acid can be converted into esters, amides, or acid chlorides, providing a handle for further functionalization. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. The methoxy group can be cleaved to a phenol, which can then participate in ether or ester formation. These potential transformations open up avenues for the synthesis of a diverse library of compounds for drug discovery.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in pharmaceutical synthesis. Its utility is prominently demonstrated in the synthesis of the novel therapeutic agent Finerenone. The synthetic protocols for this intermediate are well-established, and its versatile chemical nature makes it a valuable tool for medicinal chemists. As the demand for complex and novel APIs continues to grow, the importance of well-designed and readily available intermediates like this compound will undoubtedly increase.

References

A Deep Dive into the Structural Elucidation of 2-(2-Cyano-4-methoxyphenyl)acetic acid: A Technical Guide

This technical guide provides a comprehensive walkthrough for the structural elucidation of 2-(2-Cyano-4-methoxyphenyl)acetic acid, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the analytical methodologies and the causal reasoning behind experimental choices. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a complete and validated structural picture.

Introduction: The Importance of Rigorous Structural Verification

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, a robust and multifaceted approach to structural elucidation is not merely a procedural step but a critical foundation for all subsequent research. This guide will use this compound as a case study to illustrate a logical and self-validating workflow for confirming molecular identity and purity.

Preliminary Analysis and Physicochemical Properties

Before delving into advanced spectroscopic techniques, a foundational understanding of the target molecule's properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 191.18 g/mol | --INVALID-LINK--[1] |

| CAS Number | 52786-67-1 | --INVALID-LINK--[2] |

| Appearance | Yellow solid | --INVALID-LINK--[1] |

The proposed structure of this compound is presented below. Our goal is to confirm this structure using a battery of analytical techniques.

Caption: Proposed structure of this compound.

Mass Spectrometry: The First Glimpse into Molecular Weight

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound, providing a crucial first validation of its identity.[3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer. The time-of-flight analyzer offers high mass accuracy.[4]

-

Ionization Mode: Given the presence of a carboxylic acid group, both positive and negative ion modes are viable. In positive ion mode ([M+H]⁺), the molecule is protonated. In negative ion mode ([M-H]⁻), a proton is abstracted.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range of m/z 50-500.

Expected Results and Interpretation

The molecular formula C₁₀H₉NO₃ yields a monoisotopic mass of 191.0582 g/mol .

| Ion | Calculated m/z | Observed m/z | Interpretation |

| [M+H]⁺ | 192.0655 | 192.2 | The observed mass corresponds to the protonated molecule, confirming the molecular weight.[1] |

| [M-H]⁻ | 190.0510 | Predicted | This ion would further confirm the molecular weight. |

The observation of a peak at m/z 192.2 in the positive ion mode strongly supports the proposed molecular formula.[1] High-resolution mass spectrometry (HRMS) would provide an even more precise mass measurement, allowing for the confident determination of the elemental composition.[4]

Infrared Spectroscopy: Unveiling Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Absorptions and Interpretation

Based on the structure of this compound, the following characteristic IR absorptions are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) | Interpretation |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[2][6][7] |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the methylene (-CH₂-) and methoxy (-OCH₃) groups. |

| C≡N (Nitrile) | 2260-2220 | A sharp, intense absorption characteristic of the nitrile group.[2][6][7] |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching vibration of the carbonyl group, typically observed around 1710 cm⁻¹ for hydrogen-bonded dimers.[2][6][7] |

| C-O (Carboxylic Acid/Ether) | 1320-1210 | Stretching vibrations of the C-O bonds. |